molecular formula C12H11ClN2O B11878785 1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone CAS No. 90173-70-9

1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone

Cat. No.: B11878785
CAS No.: 90173-70-9
M. Wt: 234.68 g/mol
InChI Key: BGHUMCOIHBVHRR-UHFFFAOYSA-N
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Description

1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.

    Alkylation: The 4-chloroquinoline is then alkylated with an appropriate alkylating agent to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline: The parent compound of many derivatives.

    4-Chloroquinoline: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

90173-70-9

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-(4-chloroquinolin-2-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C12H11ClN2O/c1-14-7-12(16)11-6-9(13)8-4-2-3-5-10(8)15-11/h2-6,14H,7H2,1H3

InChI Key

BGHUMCOIHBVHRR-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=NC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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